Paniculoside III

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-20,22,27-31H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,22+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKLOHJUYDOADP-DQGZFUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801136068 | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-65-9 | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Paniculoside III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a diterpenoid glycoside first isolated from Stevia paniculata, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical structure, known properties, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles the existing information and extrapolates potential characteristics and methodologies based on closely related compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided as adaptable frameworks. Furthermore, logical relationships and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound is chemically identified as ent-11α, 15α-dihydroxykaur-16-en-19-oic acid β-D-glucopyranosyl ester[1]. Its core structure is a tetracyclic diterpene of the kaurane type, glycosidically linked to a glucose molecule.

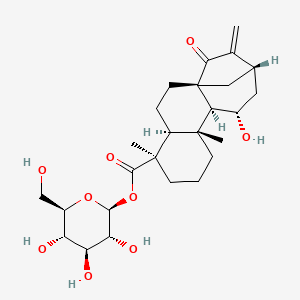

A 2D representation of a similar diterpenoid glycoside is provided below to illustrate the general structure.

Image of a representative diterpenoid glycoside structure (Note: This is a general representation and not the exact structure of this compound).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60129-65-9 | [1][2] |

| Molecular Formula | C₂₆H₃₈O₉ | [3] |

| Molecular Weight | 494.58 g/mol | [3] |

| Appearance | Powder | [1] |

| Purity | ≥95% - 99% | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. The aglycone is reported to be soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | [1][4] |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is scarce. However, based on the activities of structurally related diterpenoid glycosides and other natural products, several potential therapeutic areas can be inferred. These include anticancer, anti-inflammatory, and antiviral activities.

Potential Anticancer Activity

Many natural products with diterpenoid cores exhibit cytotoxic effects against various cancer cell lines[5][6]. The potential anticancer mechanism of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Many natural compounds exert their anticancer effects by inhibiting this pathway, leading to apoptosis[7][8][9][10][11].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation by natural compounds is a known mechanism of anticancer activity[12][13][14][15][16].

-

NF-κB Pathway: Nuclear Factor-kappa B is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway can suppress tumor growth and induce apoptosis[17][18][19][20][21].

Caption: Potential anticancer signaling pathways modulated by this compound.

Potential Anti-inflammatory Activity

The structural similarity of this compound to other anti-inflammatory natural products suggests it may possess similar properties. The mechanism would likely involve the inhibition of pro-inflammatory signaling cascades.

-

NF-κB Pathway: As a central mediator of inflammation, its inhibition is a key target for anti-inflammatory drugs[17][18][19][20][21].

-

MAPK Pathway: This pathway is also crucial in the inflammatory response, and its inhibition can reduce the production of inflammatory mediators[12][13][14][15][16].

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Potential Antiviral Activity

Several diterpenoid glycosides have demonstrated antiviral activities[22][23][24][25]. The potential antiviral mechanism of this compound could involve interference with viral entry, replication, or assembly.

A generalized workflow for assessing antiviral activity is presented below. The specific molecular targets for this compound would need to be determined experimentally.

Caption: Potential points of intervention for this compound in the viral lifecycle.

Experimental Protocols

The following protocols are generalized frameworks based on methods used for similar compounds and would require optimization for this compound.

Extraction and Isolation from Stevia paniculata

This protocol outlines a general procedure for the extraction and isolation of diterpenoid glycosides from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the aerial parts of Stevia paniculata at room temperature and then grind into a fine powder.

-

Extraction: Extract the powdered plant material with methanol or ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the n-butanol fraction (which is likely to contain the polar glycosides) to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

Analytical HPLC Method

A validated HPLC method is crucial for the quantification and purity assessment of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the extract or fraction in methanol, filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

| Parameter | General Conditions |

| Solvent | Deuterated methanol (CD₃OD) or Pyridine-d₅ |

| Spectra to Acquire | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |

| Reference | Tetramethylsilane (TMS) or solvent peak |

| Temperature | Room temperature |

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

This compound is a diterpenoid glycoside with a chemical structure that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While direct experimental evidence is currently limited, this technical guide provides a foundation for researchers to explore its therapeutic potential. The provided experimental protocols offer a starting point for the extraction, isolation, and analysis of this compound, which will be essential for future in-depth biological and pharmacological studies. Further research is warranted to fully elucidate the mechanisms of action and to validate the therapeutic potential of this compound.

References

- 1. This compound | CAS:60129-65-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. clinivex.com [clinivex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. ent-11α,12α,15α-Trihydroxykaur-16-en-19-oic acid | CAS:57719-84-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potential anticancer compounds from Oplopanax horridus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway | MDPI [mdpi.com]

- 16. Phosphoinositide 3-kinase-dependent regulation of interleukin-3-induced proliferation: involvement of mitogen-activated protein kinases, SHP2 and Gab2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 20. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral Potential of the Genus Panax: An updated review on their effects and underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Mechanism of Action at the Molecular Level of the Antiviral Drug 3(2H)-Isoflavene against Type 2 Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Tetra-glucopyranosyl Diterpene ent-Kaur-16-en-19-oic Acid and ent-13(S)-Hydroxyatisenoic Acid Derivatives from a Commercial Extract of Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Paniculoside III in Stevia paniculata: An Analysis of Current Scientific Literature

A comprehensive review of existing scientific literature reveals no direct evidence of Stevia paniculata as a natural source of Paniculoside III. While the Stevia genus is a rich source of various diterpene glycosides, current research predominantly focuses on the sweet-tasting steviol glycosides found in Stevia rebaudiana. Investigations into the phytochemical composition of Stevia paniculata have identified other related compounds, but not this compound.

This technical guide summarizes the available information on the chemical constituents of Stevia paniculata and outlines general methodologies for the extraction and analysis of diterpene glycosides from the Stevia genus, which could be adapted for future investigations into this compound.

Phytochemical Landscape of Stevia paniculata

Research into the chemical makeup of Stevia paniculata has led to the isolation and characterization of several diterpenoid compounds. Notably, a study has reported the presence of Paniculoside IV in this particular species.[1] However, a thorough search of scientific databases and publications did not yield any studies that specifically identify or quantify this compound in Stevia paniculata. The primary focus of phytochemical studies on the Stevia genus has been on Stevia rebaudiana due to the commercial significance of its sweetening compounds, such as stevioside and rebaudioside A.

The broader chemical profile of the Stevia genus includes a variety of secondary metabolites, such as:

-

Diterpenes (of the labdane, ent-labdane, ent-kaurane, and clerodane types)[1]

-

Sesquiterpene lactones[1]

-

Longipinanes[1]

-

Flavonoids[1]

-

Triterpenes and sterols[1]

While this compound belongs to the diterpene glycoside family, its presence in Stevia paniculata remains unconfirmed in the currently available scientific literature.

General Experimental Protocols for Diterpene Glycoside Isolation from Stevia

Although no specific protocols for the extraction of this compound from Stevia paniculata are available, the methodologies used for isolating other steviol glycosides from Stevia species can provide a foundational approach for future research. These protocols generally involve extraction, purification, and analysis.

2.1. Extraction

The initial step involves the extraction of crude glycosides from the plant material. Common solvents and techniques include:

-

Hot Water Extraction: Dried and powdered leaves are extracted with hot water. This method is often preferred for its environmental friendliness and safety.

-

Solvent Extraction: Alcohols such as methanol or ethanol are frequently used for extraction, often under reflux to improve efficiency.

-

Acidified Water Extraction: This method utilizes acidified water to enhance the permeability of plant cell walls, facilitating the release of glycosides.

The choice of solvent and extraction conditions (e.g., temperature, time, and solvent-to-solid ratio) is critical for maximizing the yield of the target compounds.

2.2. Purification

The crude extract contains a mixture of glycosides and other plant metabolites. Purification is essential to isolate the desired compound. Common purification techniques include:

-

Coagulation and Filtration: Treatment with agents like calcium hydroxide can precipitate impurities, which are then removed by filtration.

-

Ion-Exchange Chromatography: This technique separates compounds based on their charge and is effective in removing ionic impurities.

-

Adsorption Chromatography: Resins are used to adsorb the glycosides, which are then eluted with a suitable solvent.

-

Crystallization: The purified glycoside can be crystallized from a suitable solvent to obtain a high-purity product.

2.3. Analysis and Structure Elucidation

Once isolated, the compound's structure and purity are determined using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation and quantification of individual glycosides.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are crucial for the complete structure elucidation of novel compounds.

Visualizing a General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of diterpene glycosides from Stevia leaves. This process would require optimization for the specific isolation of this compound from Stevia paniculata, should its presence be confirmed in future studies.

Caption: Generalized workflow for diterpene glycoside extraction.

Conclusion and Future Directions

For researchers and drug development professionals interested in this compound, the immediate path forward would involve:

-

Phytochemical Screening: A targeted phytochemical analysis of Stevia paniculata to screen for the presence of this compound.

-

Isolation and Structure Elucidation: If detected, the development of a specific protocol for its isolation and the confirmation of its structure using modern analytical techniques.

-

Quantification: Once isolated and characterized, the development of a validated analytical method to quantify the concentration of this compound in various parts of the Stevia paniculata plant.

Until such studies are conducted and published, the natural source of this compound in Stevia paniculata remains speculative. The methodologies outlined in this guide provide a framework for undertaking such an investigation.

References

Paniculoside III: A Technical Guide to its Discovery, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paniculoside III, a diterpene glucoside first isolated from the perennial shrub Stevia paniculata, represents a class of natural products with largely unexplored therapeutic potential. This technical guide provides a comprehensive overview of the history of its discovery and isolation. While direct biological data on this compound is scarce, this document extrapolates its potential bioactivities and mechanisms of action based on closely related compounds. Detailed experimental protocols for its extraction and purification are presented, offering a foundational methodology for researchers. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this promising natural compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. The genus Stevia, renowned for its sweet-tasting steviol glycosides, also harbors a variety of other diterpenoids with potential pharmacological value. Among these is this compound, a diterpene glucoside whose discovery dates back to 1977. Despite its early identification, it has remained largely in the shadow of its more famous sweet-tasting relatives. This guide aims to bring this compound to the forefront for the scientific community, providing a detailed account of its discovery, a methodological framework for its isolation, and a reasoned hypothesis of its biological potential, thereby stimulating further research and development.

Discovery and Isolation History

This compound was first isolated from the aerial parts of Stevia paniculata by a team of Japanese scientists. Their findings were published in a 1977 article in the Chemical & Pharmaceutical Bulletin. In this seminal work, five new diterpene glucosides, named Paniculoside I, II, III, IV, and V, were identified.

The structure of this compound was elucidated through spectroscopic methods, primarily 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with the NMR spectra of its aglycone and other model glucosides. This compound was identified as the β-D-glucopyranosyl ester of ent-11α,15α-dihydroxykaur-16-en-19-oic acid.

Experimental Protocols

2.1. Extraction

A general procedure for the extraction of diterpene glycosides from Stevia species involves the following steps:

-

Plant Material Preparation: The aerial parts of Stevia paniculata are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or a mixture of methanol and water are commonly used for this purpose. The extraction can be performed at room temperature with stirring or under reflux to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Purification

The crude extract, a complex mixture of compounds, requires further purification to isolate this compound. A multi-step chromatographic approach is typically employed:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The diterpene glycosides are expected to remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a chloroform-methanol gradient), is used to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected.

-

Final Purification and Characterization: The collected fractions are concentrated to yield pure this compound. The purity and identity of the compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 60129-65-9 |

| Molecular Formula | C26H38O9 |

| Molecular Weight | 494.58 g/mol |

Biological Activity and Signaling Pathways (Hypothesized)

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the known activities of its aglycone's close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (the aglycone of Paniculoside II), we can hypothesize the potential pharmacological effects of this compound. This aglycone has demonstrated significant anti-inflammatory, anti-cancer, and anti-melanogenic properties[1][2][3][4].

3.1. Potential Anti-inflammatory Activity

The aglycone of Paniculoside II has been shown to exert anti-inflammatory effects. It is plausible that this compound, upon hydrolysis in the body to its aglycone (ent-11α,15α-dihydroxykaur-16-en-19-oic acid), could exhibit similar properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

3.2. Potential Anti-cancer Activity

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been reported to induce apoptosis and cell cycle arrest in cancer cells[2]. This suggests that this compound's aglycone may also possess cytotoxic activity against various cancer cell lines.

3.3. Potential Anti-melanogenic Activity

The aglycone of Paniculoside II has also been investigated for its ability to inhibit melanin production[4]. This opens the possibility of this compound being a potential agent for the treatment of hyperpigmentation disorders.

Hypothesized Signaling Pathways

The biological activities of the related aglycone appear to be mediated through the modulation of specific signaling pathways. It is therefore hypothesized that this compound's aglycone could interact with these same pathways.

3.3.1. NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. The aglycone of Paniculoside II has been shown to activate the NRF2 pathway, which may contribute to its anti-inflammatory and anti-cancer effects[3].

3.3.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. The aglycone of Paniculoside II has been shown to suppress NF-κB activation, providing a likely mechanism for its anti-inflammatory properties[2].

Visualizations

To aid in the understanding of the experimental and logical frameworks presented, the following diagrams have been generated.

Caption: General workflow for the isolation of this compound.

Caption: Hypothesized signaling pathways for this compound's bioactivity.

Conclusion and Future Directions

This compound is a structurally characterized diterpene glucoside from Stevia paniculata with significant, yet largely unexplored, therapeutic potential. This guide has provided a comprehensive overview of its discovery and a detailed, practical framework for its isolation. While direct biological data is absent, the known activities of a closely related aglycone strongly suggest that this compound may possess valuable anti-inflammatory and anti-cancer properties, potentially mediated through the NRF2 and NF-κB signaling pathways.

Future research should focus on several key areas:

-

Re-isolation and full characterization of this compound to confirm its structure and establish a reliable source of the pure compound.

-

In-depth biological evaluation to confirm the hypothesized anti-inflammatory and anti-cancer activities using a range of in vitro and in vivo models.

-

Mechanism of action studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to explore how modifications to the aglycone or glycosidic moiety affect its biological activity.

The information and methodologies presented in this technical guide are intended to serve as a catalyst for renewed interest in this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antiaging Effect of Active Fractions and Ent-11α-Hydroxy-15-Oxo-Kaur-16-En-19-Oic Acid Isolated from Adenostemma lavenia (L.) O. Kuntze at the Cellular Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The High Content of Ent-11α-hydroxy-15-oxo-kaur- 16-en-19-oic Acid in Adenostemma lavenia (L.) O. Kuntze Leaf Extract: With Preliminary in Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Paniculoside III: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Paniculoside III, a diterpenoid glycoside found in Stevia paniculata. The document details the enzymatic steps, precursor molecules, and key intermediates, drawing upon established knowledge of diterpenoid and saponin biosynthesis. It also includes generalized experimental protocols for studying such pathways and presents a framework for organizing quantitative data.

Introduction

This compound is a natural product with a diterpenoid aglycone backbone. Its biosynthesis is a multi-step process involving enzymes from several major classes, including terpene synthases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages, starting from the central isoprenoid pathway:

Stage 1: Synthesis of the Diterpene Skeleton

The pathway originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which produces the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

-

From GGPP to ent-Kaurene: Two key enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), catalyze the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene.

-

Oxidation of ent-Kaurene: The ent-kaurene molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s). This includes the oxidation of the C-19 methyl group to a carboxylic acid, forming ent-kaurenoic acid.

Stage 2: Hydroxylation of the Aglycone

Subsequent to the formation of ent-kaurenoic acid, specific CYP450 enzymes are responsible for the hydroxylation of the diterpene ring system to produce the aglycone of this compound, which has been identified as ent-11α,15α-dihydroxykaur-16-en-19-oic acid.

-

11α-Hydroxylation: A specific CYP450 enzyme catalyzes the introduction of a hydroxyl group at the 11α position of ent-kaurenoic acid.

-

15α-Hydroxylation: Another CYP450 enzyme, or potentially the same enzyme with broader specificity, introduces a hydroxyl group at the 15α position. The precise order of these hydroxylation events is yet to be determined.

Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the aglycone.

-

Esterification at C-19: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the C-19 carboxyl group of ent-11α,15α-dihydroxykaur-16-en-19-oic acid, forming a β-glucopyranosyl ester linkage. This results in the final product, this compound.

Pathway Diagram

Paniculoside III: A Technical Guide to its Classification, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a naturally occurring diterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its classification within the chemical taxonomy of diterpenoid glycosides, detailed methodologies for its isolation and purification, and an exploration of its biological activities. This document synthesizes available data to offer a thorough resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a bioactive compound first isolated from the aerial parts of Stevia paniculata. It belongs to the large and structurally diverse class of diterpenoid glycosides, which are characterized by a 20-carbon aglycone core linked to one or more sugar moieties. The presence of both a complex diterpenoid structure and a sugar component contributes to the unique physicochemical properties and biological activities of these molecules.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its study and application. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C26H38O9 | [1][2] |

| Molecular Weight | 494.58 g/mol | [1][2] |

| CAS Number | 60129-65-9 | [1][2] |

| Type of Compound | Diterpenoid Glycoside | [1] |

| Source | Stevia paniculata | [1] |

Classification of this compound

The classification of glycosides is primarily based on the chemical nature of their aglycone moiety. This compound is classified as an ent-kaurene diterpenoid glycoside.

Diterpenoid Glycosides

Diterpenoids are a class of organic compounds composed of four isoprene units, resulting in a C20 skeleton. They exhibit a wide array of structural diversity, including linear, cyclic, and bridged-ring systems. When a diterpenoid is glycosidically linked to a sugar, it forms a diterpenoid glycoside.

ent-Kaurene Subclass

Within the broader class of diterpenoids, this compound belongs to the ent-kaurene subclass. The ent-kaurene skeleton is a tetracyclic diterpene structure. The "ent-" prefix indicates that it is the enantiomer of the more common kaurene structure. The classification of this compound can be visualized as a hierarchical relationship.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Stevia paniculata, involves a multi-step process of extraction and chromatographic purification. The general workflow for isolating diterpenoid glycosides from plant material is outlined below.

Detailed Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from Stevia paniculata, based on common methods for isolating diterpenoid glycosides.

-

Plant Material Preparation: The aerial parts of Stevia paniculata are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Diterpenoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity of this compound

While specific quantitative data on the biological activities of this compound are limited in publicly available literature, diterpenoid glycosides as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The anti-inflammatory potential of this compound is of particular interest.

Proposed Anti-inflammatory Mechanism of Action

A common mechanism by which many natural products exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway.

Experimental Protocols for Assessing Anti-inflammatory Activity

To evaluate the potential anti-inflammatory effects of this compound, standard in vitro and in vivo assays can be employed.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

This is a widely used animal model to screen for acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Treatment: Animals are orally administered with this compound at different doses or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion

This compound is an ent-kaurene diterpenoid glycoside with potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its classification, methods for its isolation, and a framework for evaluating its biological, particularly anti-inflammatory, activities. Further research is warranted to elucidate the specific quantitative biological effects of this compound and to fully explore its mechanisms of action. This will be crucial for its potential development into a novel therapeutic agent.

References

Physical and chemical characteristics of Paniculoside III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a diterpene glycoside isolated from Stevia paniculata, presents a molecule of interest for further pharmacological investigation. This document provides a detailed overview of its known physical and chemical characteristics, compiled from available scientific literature. It includes a summary of its structural and physicochemical properties, as well as outlining a general methodology for its extraction and isolation. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this compound.

Physicochemical Characteristics

This compound is a natural product identified as a diterpene glucoside. Its core structure is based on the ent-kaurene skeleton, a common framework for many bioactive plant-derived compounds. The glycosylation significantly influences its solubility and potential biological interactions.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its molecular identity.

| Property | Value | Source |

| CAS Number | 60129-65-9 | N/A |

| Molecular Formula | C₂₆H₃₈O₉ | [1] |

| Molecular Weight | 494.581 g/mol | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | Not available | N/A |

| Optical Rotation | Not available | N/A |

| Appearance | Not available | N/A |

Solubility

The solubility profile of a compound is critical for its handling, formulation, and biological testing. This compound is reported to be soluble in a range of polar organic solvents.

| Solvent | Solubility | Source |

| DMSO | Soluble | [2] |

| Pyridine | Soluble | [2] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

Spectral Data

The structural elucidation of this compound was significantly reliant on spectroscopic techniques. The primary reference for its structural determination points to the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete spectral data is not available in the provided search results, the referenced publication would contain the detailed shifts and couplings.

| Technique | Data | Source |

| ¹H NMR | Not available | N/A |

| ¹³C NMR | Key method for structural elucidation | N/A |

| Mass Spectrometry (MS) | Not available | N/A |

| Infrared (IR) Spectroscopy | Not available | N/A |

Experimental Protocols

The isolation and purification of this compound from its natural source, Stevia paniculata, is a multi-step process. The general workflow for isolating diterpene glycosides from Stevia species can be adapted for this compound.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and purification of steviol glycosides, which would be applicable for this compound.

Detailed Methodologies

2.2.1. Extraction

-

Preparation of Plant Material: The aerial parts of Stevia paniculata are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is then subjected to extraction with a suitable solvent. Common methods include maceration or soxhlet extraction using methanol or hot water. The choice of solvent is critical for efficiently extracting the glycosides while minimizing the co-extraction of undesirable compounds.

2.2.2. Purification

-

Preliminary Filtration: The crude extract is filtered to remove solid plant debris.

-

Solvent Partitioning: The filtered extract may be partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-butanol) to separate compounds based on their polarity. Diterpene glycosides typically partition into the more polar phase.

-

Chromatography: The enriched fraction is then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or reversed-phase (e.g., C18) column chromatography is commonly employed, using a gradient of solvents to separate the different glycosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often used.

-

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to yield a pure crystalline solid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities and the specific signaling pathways modulated by this compound. Natural products, including diterpene glycosides, are known to exhibit a wide range of pharmacological effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is required to elucidate the specific biological functions of this compound.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like this compound.

Conclusion

This compound is a structurally defined diterpene glycoside from Stevia paniculata. While its fundamental molecular properties are established, a significant portion of its detailed physicochemical data and its biological activity profile remain to be thoroughly investigated. This guide provides a consolidation of the currently available information and outlines standard methodologies that can be applied to further study this compound. The potential for discovering novel pharmacological activities makes this compound a compelling candidate for future research in natural product chemistry and drug development.

References

Paniculoside III: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Paniculoside III, a saponin of interest, has garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the predicted mechanisms of action of this compound, drawing from available scientific literature and in silico analyses. Due to the limited specific research on this compound, this guide synthesizes information from closely related compounds and predictive models to offer insights into its potential biological activities, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. This paper aims to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting putative signaling pathways, summarizing potential quantitative effects, and outlining detailed experimental protocols to validate these predictions.

Predicted Anti-Inflammatory Mechanism of Action

This compound is predicted to exert anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. This compound is hypothesized to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. It is postulated that this compound can suppress the phosphorylation of JNK and p38, thus attenuating the downstream inflammatory response.

Table 1: Predicted Quantitative Effects of this compound on Inflammatory Markers

| Marker | Predicted Effect | Potential Assay |

| TNF-α | Decrease in secretion | ELISA |

| IL-6 | Decrease in secretion | ELISA |

| IL-1β | Decrease in secretion | ELISA |

| COX-2 | Downregulation of expression | Western Blot, qRT-PCR |

| iNOS | Downregulation of expression | Western Blot, qRT-PCR |

| NF-κB (p65) Nuclear Translocation | Inhibition | Immunofluorescence, Western Blot of nuclear extracts |

| p-JNK | Decrease in phosphorylation | Western Blot |

| p-p38 | Decrease in phosphorylation | Western Blot |

Experimental Protocols

1.3.1. Cell Culture and Treatment: RAW 264.7 murine macrophages can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

1.3.2. Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

1.3.3. Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against COX-2, iNOS, p-JNK, JNK, p-p38, p38, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.

1.3.4. Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Predicted Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are likely mediated through the activation of the PI3K/Akt signaling pathway and the inhibition of apoptosis.

Activation of PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway.[1] Upon activation, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors like CREB, which promotes the expression of anti-apoptotic genes like Bcl-2. This compound is predicted to enhance the phosphorylation of Akt, thereby promoting neuronal survival.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a key process in neurodegenerative diseases. The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are critical regulators of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death. This compound is expected to decrease the Bax/Bcl-2 ratio and inhibit the activation of caspase-3.

Table 2: Predicted Quantitative Effects of this compound on Neuroprotection Markers

| Marker | Predicted Effect | Potential Assay |

| p-Akt | Increase in phosphorylation | Western Blot |

| Bcl-2 | Upregulation of expression | Western Blot, qRT-PCR |

| Bax | Downregulation of expression | Western Blot, qRT-PCR |

| Cleaved Caspase-3 | Decrease in expression | Western Blot |

| Cell Viability | Increase | MTT Assay |

Experimental Protocols

2.3.1. Cell Culture and Treatment: SH-SY5Y human neuroblastoma cells can be cultured and differentiated into a neuronal phenotype. Neuronal damage can be induced by treatment with agents like 6-hydroxydopamine (6-OHDA) or MPP+. Cells are pre-treated with this compound for 2 hours before the addition of the neurotoxin.

2.3.2. MTT Assay for Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

2.3.3. Western Blot Analysis: Cell lysates are analyzed by Western blotting using primary antibodies against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and β-actin.

Caption: Predicted neuroprotective signaling pathway of this compound.

Predicted Anticancer Mechanism of Action

This compound is predicted to exhibit anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

Similar to its neuroprotective effects, this compound is expected to induce apoptosis in cancer cells through the mitochondrial pathway. However, in this context, it would promote apoptosis by increasing the Bax/Bcl-2 ratio, leading to caspase activation.

Cell Cycle Arrest

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of these proteins is a hallmark of cancer. This compound may cause cell cycle arrest, for instance at the G2/M phase, by modulating the expression of key cell cycle regulators like Cyclin B1 and CDK1.

Table 3: Predicted Quantitative Effects of this compound on Cancer Markers

| Marker | Predicted Effect | Potential Assay |

| Cell Viability | Decrease | MTT Assay |

| Apoptosis Rate | Increase | Flow Cytometry (Annexin V/PI staining) |

| Bax/Bcl-2 Ratio | Increase | Western Blot |

| Cleaved Caspase-3 | Increase in expression | Western Blot |

| Cyclin B1 | Downregulation of expression | Western Blot, qRT-PCR |

| CDK1 | Downregulation of expression | Western Blot, qRT-PCR |

| Cell Cycle Distribution | G2/M arrest | Flow Cytometry (PI staining) |

Experimental Protocols

3.3.1. Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF-7, A549) can be cultured in appropriate media. Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

3.3.2. Flow Cytometry for Apoptosis and Cell Cycle Analysis: For apoptosis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

3.3.3. Western Blot Analysis: Cell lysates are subjected to Western blotting to detect the expression levels of Bax, Bcl-2, cleaved caspase-3, Cyclin B1, and CDK1.

Caption: Experimental workflow for investigating the anticancer effects of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, predictions based on the activities of structurally similar saponins and computational modeling provide a strong foundation for future research. The proposed anti-inflammatory, neuroprotective, and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, warrant thorough investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this compound. Further in vitro and in vivo studies are essential to confirm these predicted mechanisms and to establish the safety and efficacy profile of this promising natural compound.

References

Potential Biological Activities of Paniculoside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside III, a saponin isolated from various plant species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and anti-diabetic properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data

| Assay | Cell Line | Inducer | Concentration of this compound | Outcome | IC₅₀ Value |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1, 5, 10, 25, 50 µM | Inhibition of NO production | ~15 µM[1][2][3][4] |

| Pro-inflammatory Cytokine (TNF-α, IL-6) Expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 50 µM | Downregulation of TNF-α and IL-6 mRNA and protein levels | Not Determined |

| iNOS and COX-2 Protein Expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 50 µM | Inhibition of iNOS and COX-2 protein expression | Not Determined[5][6][7][8][9] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory genes.

This compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

This compound exhibits promising neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its mechanisms are thought to involve the attenuation of excitotoxicity and oxidative stress.

Quantitative Data

| Assay | Cell Line | Toxin | Concentration of this compound | Outcome |

| Glutamate-induced Cytotoxicity | Primary Cortical Neurons or HT22 cells | Glutamate | 1, 10, 50 µM | Increased cell viability[10][11][12][13] |

| Reactive Oxygen Species (ROS) Production | Neuroblastoma cells (e.g., SH-SY5Y) | H₂O₂ or Rotenone | 10, 50 µM | Reduction in intracellular ROS levels |

Experimental Protocol: Glutamate-Induced Cytotoxicity Assay

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to differentiate or adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.

-

Toxin Exposure: Glutamate is added to the wells at a final concentration known to induce excitotoxicity (e.g., 5-10 mM for cell lines, lower for primary neurons).

-

Incubation: The plate is incubated for an additional 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of neuroprotection is calculated relative to the glutamate-treated control group.

Logical Relationship: Neuroprotection via Apoptosis Regulation

This compound may confer neuroprotection by modulating the expression of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.

This compound may prevent neuronal apoptosis by regulating Bcl-2 family proteins and caspases.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines and potentially inducing apoptosis.

Quantitative Data

| Assay | Cell Line | Concentration of this compound | Outcome | IC₅₀ Value |

| Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 10, 25, 50, 100 µM | Inhibition of cell proliferation | ~45 µM[14][15][16][17] |

| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 10, 25, 50, 100 µM | Inhibition of cell proliferation | ~60 µM[14][15][16][17][18] |

| Apoptosis Induction (Annexin V/PI Staining) | HeLa | 50 µM | Increased percentage of apoptotic cells | Not Applicable |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at an appropriate density and incubated overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Crystal Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathway: Induction of Apoptosis via MAPK Pathway

This compound may induce apoptosis in cancer cells through the activation of the MAPK signaling pathway, leading to the activation of downstream effector caspases.

This compound may trigger cancer cell apoptosis through the MAPK signaling cascade.

Hepatoprotective Activity

This compound has shown potential in protecting the liver from damage induced by toxins, as evidenced by the modulation of liver enzyme levels in animal models.

Quantitative Data

| Animal Model | Toxin | Dose of this compound | Outcome |

| Rats | Carbon Tetrachloride (CCl₄) | 50, 100 mg/kg | Reduction in serum ALT and AST levels[2][19][20][21][22][23][24][25] |

| Mice | Acetaminophen | 50, 100 mg/kg | Reduction in serum ALT and AST levels |

Experimental Protocol: CCl₄-Induced Hepatotoxicity in Rats

-

Animal Model: Male Wistar rats are used.

-

Grouping: Animals are divided into control, CCl₄-treated, this compound-treated, and co-treatment groups.

-

Treatment: this compound is administered orally for a week prior to CCl₄ exposure.

-

Toxin Induction: A single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg in olive oil) is given to induce acute liver injury.

-

Sample Collection: After 24 hours, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

-

Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of liver damage.

Anti-diabetic Activity

The potential anti-diabetic effects of this compound are being explored, with preliminary in vitro studies suggesting its ability to inhibit key enzymes involved in carbohydrate metabolism.

Quantitative Data

| Assay | Enzyme Source | Substrate | Concentration of this compound | Outcome | IC₅₀ Value |

| α-Glucosidase Inhibition | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 10, 50, 100, 200 µg/mL | Inhibition of α-glucosidase activity | ~80 µg/mL[19][26][27][28][29] |

| α-Amylase Inhibition | Porcine pancreatic α-amylase | Starch | 10, 50, 100, 200 µg/mL | Inhibition of α-amylase activity | >100 µg/mL[19][26] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

-

Reaction Mixture: this compound at various concentrations is pre-incubated with the α-glucosidase solution.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Conclusion

This compound exhibits a range of promising biological activities, including anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and anti-diabetic effects. The mechanisms underlying these activities appear to involve the modulation of critical signaling pathways such as NF-κB and MAPK, and the regulation of apoptotic processes. While the current data are primarily from in vitro and in vivo preclinical studies, they provide a strong rationale for further investigation of this compound as a potential therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action, evaluating its safety and efficacy in more advanced preclinical models, and ultimately, exploring its potential in clinical settings. This technical guide serves as a foundational resource to aid in these endeavors.

References

- 1. Anti-Inflammatory Activity of Triterpenes Isolated from Protium paniculatum Oil-Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Pro-inflammatory cytokines and nitric oxide inhibitory constituents from Cassia occidentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of Pinus eldarica essential oil and extracts on HeLa and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. herbmedpharmacol.com [herbmedpharmacol.com]

- 19. researchgate.net [researchgate.net]

- 20. Hepatoprotective effect of commercial herbal extracts on carbon tetrachloride-induced liver damage in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protective effect of Livactine against CCl4 and paracetamol induced hepatotoxicity in adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Paniculoside III Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Paniculoside III, a triterpenoid saponin, represents a class of natural products with significant therapeutic potential. However, its molecular mechanisms of action, particularly its direct protein targets, remain largely uncharacterized. This technical guide provides a comprehensive, hypothetical framework for the in silico modeling of this compound's binding to a putative receptor. The methodologies detailed herein offer a roadmap for researchers to investigate the compound's binding affinity and mode of interaction, critical steps in early-stage drug discovery and development. This document outlines a complete workflow, from initial target selection and molecular docking to the dynamic analysis of the ligand-receptor complex and binding free energy calculations.

Introduction to this compound and In Silico Drug Discovery

This compound is a saponin of interest, yet the specific proteins it interacts with to exert its biological effects are not well understood. Identifying these molecular targets is a crucial first step in validating its therapeutic potential and developing more potent and selective derivatives. In silico modeling, a cornerstone of modern drug discovery, provides a powerful and resource-efficient approach to predict and analyze the interactions between a small molecule (ligand), like this compound, and its protein receptor.[1][2][3] By simulating these interactions at an atomic level, researchers can gain insights into binding affinity, specificity, and the conformational changes that underpin biological activity.

This guide presents a hypothetical study on the binding of this compound to a plausible, yet illustrative, target: Protein Kinase B (Akt1) . Akt1 is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival, making it a prominent target in cancer research. The workflow described can be adapted to other potential receptors as they are identified.

The In Silico Experimental Workflow

The computational investigation of this compound's interaction with a target receptor can be structured into a multi-stage workflow. This process begins with the preparation of the ligand and receptor structures, followed by an initial prediction of the binding pose through molecular docking. The most promising docked complex is then subjected to molecular dynamics (MD) simulations to observe its behavior in a more physiologically relevant, dynamic environment. Finally, post-simulation analyses, such as binding free energy calculations, are performed to quantify the strength of the interaction.

Detailed Experimental Protocols

System Preparation

Accurate modeling begins with the meticulous preparation of both the ligand and the receptor.

Protocol 3.1.1: Receptor Preparation

-

Structure Acquisition: Download the 3D crystal structure of the target receptor, in this case, Akt1, from the Protein Data Bank (PDB).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

-

Protonation and Repair: Using software such as UCSF Chimera or Maestro's Protein Preparation Wizard, add hydrogen atoms appropriate for a physiological pH (typically 7.4).[4] This step also involves repairing any missing side chains or loops in the crystal structure.

-

Energy Minimization: Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.[5]

Protocol 3.1.2: Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a tool like Avogadro or a chemical drawing program.

-

Charge Calculation: Calculate partial atomic charges for the ligand. This is a critical step for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy starting conformation.

-

Format Conversion: Convert the prepared ligand file into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6]

Protocol 3.2.1: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the known or predicted active site of the receptor. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

-

Docking Execution: Run the molecular docking simulation using a tool like AutoDock Vina.[4] This involves a search algorithm that explores various ligand conformations within the active site and a scoring function that estimates the binding affinity for each pose.[3]

-

Pose Analysis: Analyze the top-ranked binding poses. The output will typically include a binding affinity score (e.g., in kcal/mol) and the 3D coordinates of the ligand in the binding pocket. Select the pose with the best score and a conformation that is chemically reasonable for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking poses.[7][8]

Protocol 3.3.1: MD Simulation using GROMACS

-

System Setup: Place the best-docked this compound-Akt1 complex into a simulation box of a defined shape (e.g., cubic).

-

Solvation: Solvate the system by filling the simulation box with a chosen water model (e.g., TIP3P).[7]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).[9]

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any bad contacts.

-

Equilibration: Conduct a two-phase equilibration process. First, perform a simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, run an NPT ensemble simulation (constant Number of particles, Pressure, and Temperature) to stabilize the density.[9]

-